molecular formula C22H23NO4S2 B2601610 Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 959553-74-3

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2601610
CAS No.: 959553-74-3
M. Wt: 429.55
InChI Key: BKLBOFBZRGVAHI-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a 3-ethylphenyl sulfamoyl group at the 3-position, a 4-methylphenyl substituent at the 4-position, and an ethyl ester at the 2-position of the thiophene core.

Properties

IUPAC Name

ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-4-16-7-6-8-18(13-16)23-29(25,26)21-19(17-11-9-15(3)10-12-17)14-28-20(21)22(24)27-5-2/h6-14,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLBOFBZRGVAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-ethylphenylsulfonamide with 4-methylphenylthiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

Biological Applications

  • Anticancer Activity:
    Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has been studied for its potential to inhibit tumor cell growth. Its structural motifs are similar to known anticancer agents, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties:
    The sulfamoyl functional group is associated with antimicrobial activity. Research indicates that compounds with similar structures can exhibit significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects:
    Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiophene Ring:
    The thiophene core is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of the Sulfamoyl Group:
    The sulfamoyl group is introduced via nucleophilic substitution reactions, often requiring specific catalysts and temperature control to optimize yields.
  • Functionalization of Aromatic Rings:
    The final compound is obtained by functionalizing the aromatic rings with ethyl and methyl groups through electrophilic aromatic substitution reactions.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey ReagentsConditions
1CyclizationThiophene precursorsControlled temperature
2Nucleophilic SubstitutionSulfonamide derivativesCatalyst required
3Electrophilic SubstitutionEthyl and methyl halidesTemperature control

Material Science Applications

In addition to its biological applications, this compound may also find applications in material science due to its unique electronic properties. The presence of the thiophene ring allows for potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

  • Anticancer Screening:
    A study utilizing high-throughput screening methods evaluated various derivatives of thiophene compounds for anticancer activity. Results indicated that certain structural modifications led to enhanced cytotoxicity against specific cancer cell lines .
  • Antimicrobial Efficacy:
    Research conducted on sulfamoyl compounds demonstrated significant antibacterial effects against Gram-positive bacteria, providing insights into the potential use of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogues

Compound Name Core Structure Sulfamoyl Substituent Ester Group Molecular Formula Molecular Weight Key Structural Differences
Target Compound: Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene 3-ethylphenyl Ethyl ~C₂₂H₂₃NO₄S₂ ~437.55 Reference compound
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene 4-methoxyphenyl Ethyl C₂₁H₂₁NO₅S₂ 431.53 Methoxy (electron-donating) vs. ethyl (bulkier, lipophilic)
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 4-methylphenyl Ethyl C₁₉H₁₇NO₄S₂ 403.47 Benzothiophene core (increased aromaticity)
Methyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 3-ethylphenyl Methyl C₂₀H₁₉NO₄S₂ 401.49 Methyl ester (smaller, less lipophilic)
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 3-fluoro-4-methylphenyl Ethyl C₁₈H₁₆FNO₄S₂ 409.45 Fluorine substituent (electronegative, steric effects)
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Thiophene N/A (cyanoacetyl amino group) Ethyl C₁₆H₁₃ClN₂O₃S 364.80 Chlorophenyl and cyanoacetyl amino substituents

Impact of Sulfamoyl Substituents

  • Electron-Donating vs. Lipophilic Groups: The 4-methoxyphenyl group in the analogue from introduces an electron-donating methoxy group, which may enhance hydrogen-bonding capacity and acidity of the sulfonamide proton.
  • Halogenated Substituents : The 3-fluoro-4-methylphenyl group in adds electronegativity, which could enhance binding interactions with polar residues in biological targets. Fluorine’s small size minimizes steric disruption while modulating electronic effects.

Core Heterocycle Variations

  • Thiophene vs. Benzothiophene: Benzothiophene-containing analogues (e.g., ) exhibit extended aromatic systems, increasing molecular rigidity and lipophilicity. This may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility.

Ester Group Modifications

  • Ethyl vs. Methyl Esters: The methyl ester in reduces steric hindrance and lipophilicity compared to the ethyl ester in the target compound.

Functional Group Additions

  • Cyanoacetyl Amino Group: The cyanoacetyl-substituted compound in introduces a reactive cyano group, which may participate in covalent interactions or serve as a metabolic liability. The chlorophenyl group adds both steric bulk and electron-withdrawing effects.

Biological Activity

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4S2C_{22}H_{23}NO_{4}S_{2}, with a molecular weight of approximately 429.6 g/mol. The compound features a thiophene ring, sulfamoyl group, and various aromatic substituents, which contribute to its unique chemical properties and biological activities .

Key Structural Data

PropertyValue
Molecular FormulaC22H23NO4S2
Molecular Weight429.6 g/mol
CAS Number959553-74-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Ring : Synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
  • Introduction of the Sulfamoyl Group : Achieved via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.
  • Esterification : The carboxylic acid on the thiophene ring is esterified using ethanol in the presence of an acid catalyst.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its potential to inhibit tumor cell growth across various cancer cell lines. The compound's mechanism may involve the modulation of specific signaling pathways that regulate cell proliferation and apoptosis.

Case Study Example :
In a study evaluating the compound's effects on breast cancer cells, it was observed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating effective inhibition at low concentrations.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The sulfamoyl group is particularly noted for its role in enhancing the compound's interaction with biological targets related to inflammation .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially acting as an enzyme inhibitor or modulating receptor activity .

Research Findings and Applications

This compound has been referenced in various chemical databases for its promising biological activities. Its applications extend beyond anticancer and anti-inflammatory uses; it may also serve as a scaffold for developing new therapeutic agents due to its structural motifs common in drug design .

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